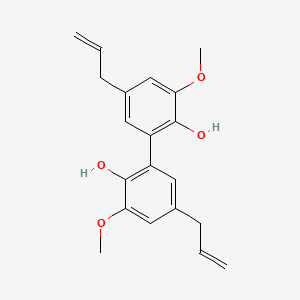

Dehidrodieugenol

Descripción general

Descripción

. Es un dímero de eugenol, un compuesto fenólico bien conocido. Dieugenol ha despertado interés debido a sus actividades antioxidantes y antiparasitarias .

Aplicaciones Científicas De Investigación

El dieugenol tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El dieugenol ejerce sus efectos a través de varios mecanismos:

Actividad antioxidante: El dieugenol elimina los radicales libres e inhibe la formación de sustancias reactivas al ácido tiobarbitúrico (TBARS), protegiendo así las células del daño oxidativo.

Actividad antiparasitaria: El dieugenol altera la integridad de la membrana plasmática de los tripomastigotes de Trypanosoma cruzi, provocando la muerte celular. No induce la producción de especies reactivas de oxígeno (ROS) en estos parásitos.

Compuestos similares:

Eugenol: La forma monomérica del dieugenol, conocida por sus propiedades antimicrobianas y analgésicas.

Isoeugenol: Un isómero estructural del eugenol con actividades biológicas similares.

Metileugenol: Un derivado metilado del eugenol con mayor actividad antimicrobiana.

Singularidad del dieugenol: El dieugenol destaca por su estructura dimérica, que confiere propiedades antioxidantes y antiparasitarias únicas. A diferencia de sus contrapartes monoméricas, el dieugenol exhibe un espectro más amplio de actividades biológicas y mayor estabilidad .

Análisis Bioquímico

Biochemical Properties

Dieugenol plays a significant role in biochemical reactions due to its antioxidative properties. It interacts with various enzymes and proteins, including those involved in oxidative stress responses. Dieugenol inhibits the formation of thiobarbituric acid reactive substances and scavenges superoxide anions, but not hydroxyl radicals . This interaction suggests that dieugenol may protect cells from oxidative damage by neutralizing reactive oxygen species. Additionally, dieugenol has been shown to interact with enzymes involved in lipid peroxidation, thereby preventing the propagation of free radical chain reactions .

Cellular Effects

Dieugenol exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. Dieugenol’s antioxidative properties help protect cells from oxidative stress, which can lead to cell death and various diseases . Furthermore, dieugenol has been shown to have antiparasitic effects, particularly against Trypanosoma cruzi, the causative agent of Chagas disease . This compound disrupts the integrity of the parasite’s plasma membrane, leading to its death .

Molecular Mechanism

At the molecular level, dieugenol exerts its effects through various mechanisms. It binds to and inhibits enzymes involved in oxidative stress responses, such as those responsible for the formation of reactive oxygen species . Dieugenol also interacts with lipid peroxidation pathways, preventing the propagation of free radical chain reactions . Additionally, dieugenol has been shown to disrupt the plasma membrane of Trypanosoma cruzi, leading to the parasite’s death . These interactions highlight dieugenol’s potential as an antioxidative and antiparasitic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dieugenol have been observed to change over time. Dieugenol is relatively stable, but its antioxidative properties may degrade over extended periods . Long-term studies have shown that dieugenol can maintain its protective effects against oxidative stress for several weeks to months . Its antiparasitic effects may diminish over time, possibly due to the development of resistance in the parasites .

Dosage Effects in Animal Models

The effects of dieugenol vary with different dosages in animal models. At low to moderate doses, dieugenol exhibits antioxidative and antiparasitic effects without significant toxicity . At high doses, dieugenol may cause adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where the beneficial effects of dieugenol plateau at certain dosages, and higher doses do not result in increased efficacy .

Metabolic Pathways

Dieugenol is involved in various metabolic pathways, particularly those related to oxidative stress and lipid peroxidation. It interacts with enzymes such as superoxide dismutase and catalase, which are involved in the detoxification of reactive oxygen species . Dieugenol also affects metabolic flux by inhibiting lipid peroxidation, thereby preventing the formation of harmful lipid peroxides . These interactions highlight dieugenol’s role in maintaining cellular homeostasis and protecting against oxidative damage.

Transport and Distribution

Dieugenol is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Dieugenol’s lipophilic nature allows it to accumulate in lipid-rich regions of cells, such as the plasma membrane and lipid droplets . This localization enhances its antioxidative and antiparasitic effects by targeting specific cellular compartments.

Subcellular Localization

Dieugenol’s subcellular localization plays a crucial role in its activity and function. It is primarily localized in the plasma membrane and lipid droplets, where it exerts its antioxidative and antiparasitic effects . Dieugenol’s lipophilic nature allows it to integrate into lipid bilayers, enhancing its ability to scavenge reactive oxygen species and disrupt parasite membranes . Additionally, dieugenol may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity and function .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El dieugenol se puede sintetizar a partir de eugenol mediante una reacción de acoplamiento oxidativo. Un método común implica el uso de ferricianuro de potasio (K₃Fe(CN)₆) como agente oxidante . La reacción normalmente se lleva a cabo en condiciones suaves, produciendo dieugenol con una eficiencia razonable.

Métodos de producción industrial: La producción industrial de dieugenol a menudo implica la extracción de eugenol de fuentes naturales seguida de su transformación química. La extracción de eugenol generalmente se realiza mediante destilación por vapor o hidrodestilación de aceite de clavo . La posterior reacción de acoplamiento oxidativo se lleva a cabo a continuación a mayor escala para producir dieugenol.

Análisis De Reacciones Químicas

Tipos de reacciones: El dieugenol experimenta diversas reacciones químicas, que incluyen:

Oxidación: El dieugenol se puede oxidar aún más para formar quinonas y otros productos de oxidación.

Reducción: Las reacciones de reducción pueden convertir el dieugenol en sus correspondientes derivados dihidro.

Sustitución: El dieugenol puede experimentar reacciones de sustitución, particularmente en las posiciones alílicas.

Reactivos y condiciones comunes:

Oxidación: El ferricianuro de potasio (K₃Fe(CN)₆) se usa comúnmente para el acoplamiento oxidativo.

Reducción: Hidrogenación utilizando paladio sobre carbón (Pd/C) como catalizador.

Sustitución: Halogenación utilizando bromo o cloro en condiciones suaves.

Principales productos formados:

Oxidación: Quinonas y otros derivados oxidativos.

Reducción: Derivados dihidro de dieugenol.

Sustitución: Derivados halogenados de dieugenol.

Comparación Con Compuestos Similares

Eugenol: The monomeric form of dieugenol, known for its antimicrobial and analgesic properties.

Isoeugenol: A structural isomer of eugenol with similar biological activities.

Methyleugenol: A methylated derivative of eugenol with enhanced antimicrobial activity.

Uniqueness of Dieugenol: Dieugenol stands out due to its dimeric structure, which imparts unique antioxidative and antiparasitic properties. Unlike its monomeric counterparts, dieugenol exhibits a broader spectrum of biological activities and greater stability .

Propiedades

IUPAC Name |

2-(2-hydroxy-3-methoxy-5-prop-2-enylphenyl)-6-methoxy-4-prop-2-enylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O4/c1-5-7-13-9-15(19(21)17(11-13)23-3)16-10-14(8-6-2)12-18(24-4)20(16)22/h5-6,9-12,21-22H,1-2,7-8H2,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KETPSFSOGFKJJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)CC=C)OC)O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196137 | |

| Record name | Benzonitrile, 4-hydroxy-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4433-08-3 | |

| Record name | Dehydrodieugenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4433-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 4-hydroxy-3-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004433083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 4-hydroxy-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.